2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-methylsulfanyl-11-(pyridin-3-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)4-6-20(13(11)22)9-10-3-2-5-16-7-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIKKZZGTAFIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the reaction of 4-alkyl-3,5-diamino-1,2,4-triazoles with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane . The reaction conditions often include the use of sodium hydroxide as a base to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methylsulfanyl Group Reactivity
The methylsulfanyl (-SCH₃) substituent participates in oxidation and nucleophilic substitution reactions:
Mechanistic Insight :
The electron-rich sulfur atom facilitates oxidation, while the methyl group stabilizes transition states during substitution. Steric hindrance from the pyridinylmethyl group may reduce reaction rates compared to simpler analogs.
Pyridine Ring Reactivity
The pyridin-3-ylmethyl substituent enables coordination and electrophilic substitution:
Structural Influence :
The fused triazolo-pyrimidine system reduces pyridine ring electron density, favoring meta-substitution over para .
Triazole and Pyrimidine Core Reactions
The fused triazolo-pyrimidine system undergoes cyclization and hydrolysis:
Key Observation :
Hydrolysis under basic conditions (e.g., NaOH/EtOH) preferentially cleaves the pyrimidine ring over the triazole .
Comparative Reactivity with Analogs
The compound’s reactivity diverges from structurally related molecules:
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied as a potential inhibitor of various kinases involved in cancer progression. For instance, its structural similarity to other known kinase inhibitors suggests it may effectively target tyrosine kinases implicated in tumor growth and metastasis.
- Case Study : A study demonstrated that compounds with similar structures showed inhibition against PDGFr and FGFr tyrosine kinases, which are crucial in angiogenesis and tumor growth regulation .
Antimicrobial Properties
The compound's heterocyclic nature allows it to interact with biological systems effectively, making it a candidate for antimicrobial applications. Preliminary studies have shown activity against several bacterial strains.
- Research Findings : In vitro assays have indicated that derivatives of this compound can inhibit the growth of pathogenic bacteria, suggesting potential use in developing new antibiotics .
Neuroprotective Effects
Recent investigations into neuroprotective properties have highlighted the compound's potential in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further research.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
In contrast, chlorophenyl (–12) introduces electron-withdrawing properties and aromatic bulk . The trifluoromethoxy group in enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
Indole-ethyl (): Bulky aromatic group likely influences receptor binding affinity, as seen in kinase inhibitors . Dimethylaminopropyl (): Enhances water solubility and basicity, favorable for pharmacokinetics .
Molecular Properties and Implications
- Lipophilicity: The cyclopentyl analog () has the lowest molecular weight (301.37) and highest hydrophobicity, whereas the dimethylaminopropyl derivative () balances lipophilicity with solubility . The target compound’s pyridin-3-ylmethyl group may confer intermediate polarity, depending on protonation states.
Bioactivity Trends :
- While direct activity data for the target compound is unavailable, analogs with trifluoromethoxy () and indole () groups are often prioritized in drug discovery for their stability and target engagement .
- The chlorophenyl substituent (–12) is common in bioactive molecules due to its ability to participate in halogen bonding .
Biological Activity
The compound 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrido[3,4-e][1,2,4]triazolo structure which is known for its diverse biological activities. The incorporation of a methylsulfanyl group and a pyridinylmethyl moiety enhances its interaction with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the pyrido and triazole moieties have been shown to inhibit key kinases involved in cancer progression. Specifically, the compound's structural analogs have demonstrated potent inhibitory activity against various cancer cell lines:
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| 12b | ALK5 | 0.013 | HaCaT |
| 17l | c-Met | 0.026 | A549 |
| TAK-733 | MEK/ERK | 0.98 | Melanoma |
These studies highlight the potential of the compound as an anticancer agent through selective inhibition of kinase activity .
The proposed mechanism of action for compounds similar to This compound involves the inhibition of specific signaling pathways critical for tumor growth and metastasis. For example:
- Inhibition of Tyrosine Kinases : The compound acts on tyrosine kinases such as PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor), which are implicated in angiogenesis and tumor growth .
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrido[2,3-d]pyrimidine Derivatives : This research explored various derivatives for their anticancer properties and found significant activity against dihydrofolate reductase (DHFR), a target in cancer therapy .
- Evaluation of Triazole Derivatives : A study demonstrated that triazole-containing compounds exhibited anti-inflammatory and analgesic activities alongside anticancer effects. The combination of pyrimidine and triazole moieties was particularly effective in enhancing pharmacological profiles .
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolo[1,5-a]pyrimidine core in this compound?
Methodological Answer:
The synthesis of the triazolo[1,5-a]pyrimidine scaffold typically involves cyclocondensation of aminotriazoles with β-keto esters or aldehydes. A validated approach includes:
Cyclization : React 3,5-diamino-1,2,4-triazole with a β-keto ester (e.g., ethyl 3-oxohexanoate) in dimethylformamide (DMF) under reflux to form the pyrimidine ring via a [4+2] cycloaddition .
Substitution : Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives under basic conditions (e.g., K₂CO₃ in DMF).
Functionalization : Attach the pyridin-3-ylmethyl moiety via alkylation or coupling reactions (e.g., Suzuki-Miyaura cross-coupling if a halogenated precursor is available).
Key Characterization : Confirm structural integrity using -NMR (e.g., pyrimidine proton at δ 6.16 ppm) and IR (C=O stretch ~1680 cm⁻¹) .
Advanced: How can conflicting biological activity data for this compound across different assays be reconciled?
Methodological Answer:
Contradictions in activity data (e.g., IC₅₀ variability) may arise from:
Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or incubation time can alter compound stability or target binding. For example, trifluoromethyl groups (as in related compounds) may exhibit pH-dependent reactivity .
Cellular Context : Use isogenic cell lines to control for genetic variability. Compare results across multiple models (e.g., cancer vs. normal cells) to assess specificity.
Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize to cell viability assays (MTT/XTT) to rule off-target effects .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Methodological Answer:
Chromatography : Use HPLC with a C18 column (e.g., Purospher® STAR) and UV detection at 254 nm to confirm >98% purity .
Spectroscopy :
- -NMR : Identify aromatic protons (δ 6.97–8.02 ppm) and methylsulfanyl groups (δ 2.35 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 318 for related triazolopyrimidinones) .
Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .
Advanced: How can reaction yields be optimized during the thiadiazolo ring formation?
Methodological Answer:
Low yields in heterocyclic ring formation often stem from side reactions or incomplete cyclization. Strategies include:
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .
Solvent Effects : Replace DMF with acetonitrile or THF to reduce byproducts. Evidence shows DMF may promote imine side reactions in triazolo syntheses .
Temperature Control : Perform reactions under microwave irradiation (80–100°C, 30 min) to enhance efficiency vs. traditional reflux (12–24 hrs) .
Advanced: What structural modifications enhance this compound’s pharmacokinetic profile?
Methodological Answer:
Methylsulfanyl Group : Replace with sulfoxide/sulfone via oxidation (H₂O₂/KMnO₄) to improve solubility while retaining target affinity .
Pyridinylmethyl Substituent : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability, as seen in related pyrazolo[1,5-a]pyrimidines .
Prodrug Design : Esterify the pyrimidinone carbonyl to increase bioavailability, followed by enzymatic hydrolysis in vivo .
Advanced: How should researchers design environmental impact studies for this compound?
Methodological Answer:
Adopt a tiered approach based on OECD guidelines:
Abiotic Fate : Assess hydrolysis (pH 5–9), photolysis (UV light), and sorption (log ) using -labeled compound .
Biotic Degradation : Use activated sludge or soil microcosms to measure half-life under aerobic/anaerobic conditions.
Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr EC₅₀) and algae (72-hr growth inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
